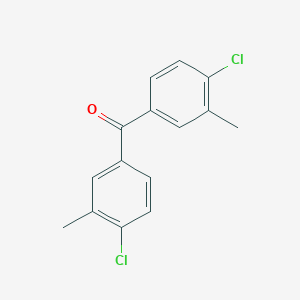![molecular formula C19H25NO4 B253650 7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one](/img/structure/B253650.png)
7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromen-2-one core with a hydroxypropoxy and piperidinyl substituent, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 4-methyl-2H-chromen-2-one.
Hydroxypropoxy Substitution: The chromen-2-one is reacted with an appropriate hydroxypropyl halide under basic conditions to introduce the hydroxypropoxy group.
Piperidinyl Substitution: The intermediate product is then reacted with 4-methyl-1-piperidine in the presence of a suitable base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidinyl group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amine derivatives or functionalized compounds.
Aplicaciones Científicas De Investigación
7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-[2-hydroxy-3-(2-methyl-1-piperidinyl)propoxy]-4-methyl-2H-chromen-2-one: Similar structure with a different piperidinyl substituent.
7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its combination of hydroxypropoxy and piperidinyl groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H25NO4 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C19H25NO4/c1-13-5-7-20(8-6-13)11-15(21)12-23-16-3-4-17-14(2)9-19(22)24-18(17)10-16/h3-4,9-10,13,15,21H,5-8,11-12H2,1-2H3 |
Clave InChI |
YFPSWUJBXCZZSZ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(COC2=CC3=C(C=C2)C(=CC(=O)O3)C)O |
SMILES canónico |
CC1CCN(CC1)CC(COC2=CC3=C(C=C2)C(=CC(=O)O3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B253599.png)

![N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide](/img/structure/B253610.png)

![1-(3-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B253616.png)
![N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B253617.png)
